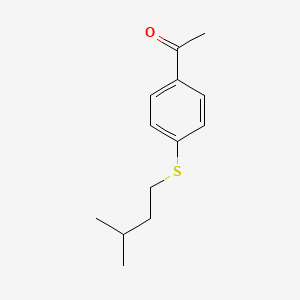

4'-(iso-Pentylthio)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-(iso-Pentylthio)acetophenone is an organic compound with the molecular formula C13H18OS. It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with an iso-pentylthio group. This compound is used in various scientific research applications and serves as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(iso-Pentylthio)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods: Industrial production of 4’-(iso-Pentylthio)acetophenone typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4’-(iso-Pentylthio)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iso-pentylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted acetophenones.

Scientific Research Applications

4’-(iso-Pentylthio)acetophenone is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-(iso-Pentylthio)acetophenone involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound alters the permeability of the fungal cell membrane, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Methylacetophenone: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

4-Hydroxyacetophenone: Known for its antifungal and antibacterial properties.

4-Bromoacetophenone: Utilized in the synthesis of heterocyclic compounds.

Uniqueness: 4’-(iso-Pentylthio)acetophenone is unique due to the presence of the iso-pentylthio group, which imparts distinct chemical and biological properties

Biological Activity

4'-(iso-Pentylthio)acetophenone is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the iso-pentylthio group is introduced to the acetophenone framework. The general synthetic route includes:

- Starting Material : Acetophenone.

- Reagent : Iso-pentylthiol.

- Catalyst : A suitable base (e.g., sodium hydride).

- Solvent : Dimethylformamide (DMF).

The reaction conditions are optimized for yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its reactive thiol group. This interaction can lead to:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : It may influence signaling pathways by interacting with specific receptors or proteins.

Biological Activity Studies

Research has explored the biological effects of this compound across various domains:

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

2. Antioxidant Properties

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound possesses significant antioxidant activity, comparable to known antioxidants such as ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

3. Cytotoxicity

Cytotoxicity studies on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of several organosulfur compounds, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth, highlighting its potential use in developing new antimicrobial agents.

- Case Study on Antioxidant Activity : A research article in Food Chemistry examined the antioxidant properties of various acetophenone derivatives, finding that this compound effectively reduced oxidative stress markers in cell cultures.

- Case Study on Cancer Cell Lines : Research published in Cancer Letters reported that treatment with this compound led to increased apoptosis in breast cancer cells via the activation of caspase pathways.

Properties

IUPAC Name |

1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOLCQQKUIADLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.